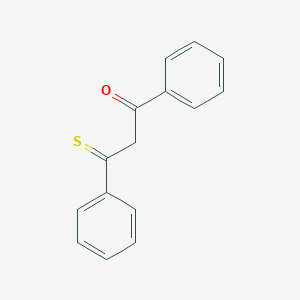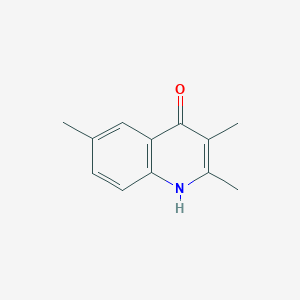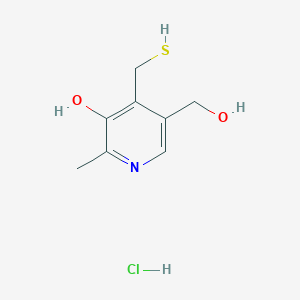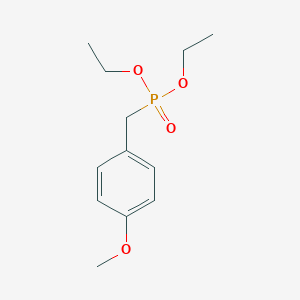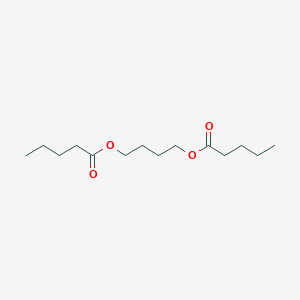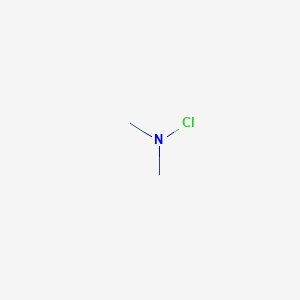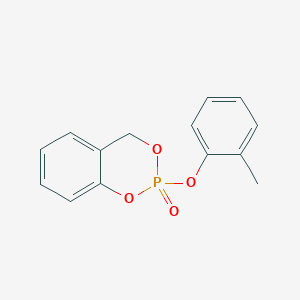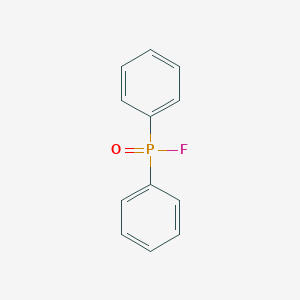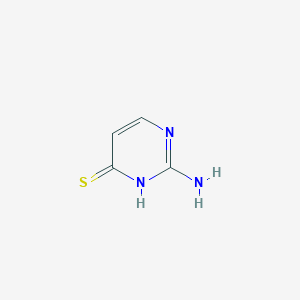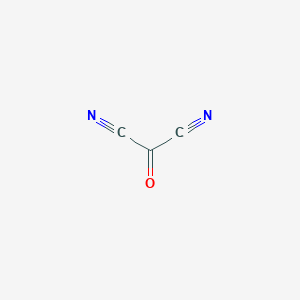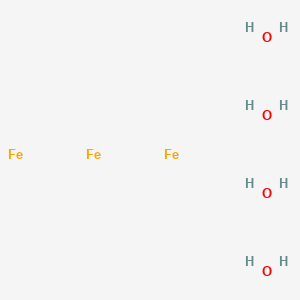
Iron oxide (Fe3O4)
Vue d'ensemble
Description
Iron (II, III) oxide, also known as magnetite or magnetic oxide, is a mineral that is brownish to grey or black in color . It is not transparent and has a characteristic greasy or metallic lustre .
Synthesis Analysis
Iron oxide nanoparticles can be synthesized using various methods such as co-precipitation, hydrothermal reaction, thermal decomposition, solvothermal reaction, template synthesis, electrochemical synthesis, polyol synthesis, microemulation, and sol-gel methods . The Schikorr reaction is one method to convert iron (II) hydroxide (Fe (OH) 2) into iron (II, III) oxide (Fe 3 O 4) .Molecular Structure Analysis
The chemical formula Fe 3 O 4 indicates the presence of four oxygen atoms and three iron atoms . The bond between iron and oxygen is influenced by their differences in electronegativity .Applications De Recherche Scientifique
Biomedical Applications
Iron oxide, particularly Fe3O4, has found a large number of applications in biomedical fields due to its high saturation magnetization, biocompatibility, and cost-effectiveness . It’s used in cancer detection, screening, and chemotherapy studies .
Biosensing
Fe3O4 nanoparticles are widely used in biosensing applications. They can detect certain biomarkers, which are substances that can be linked to the beginning or progression of cancer both during and after therapy .
Magnetic Resonance Imaging (MRI)
Fe3O4 nanoparticles are used as contrast agents in MRI. They can improve the resolution of MRI images, making it easier to identify and diagnose health conditions .
Drug Delivery
Fe3O4 nanoparticles are used in drug delivery systems. They can be used to precisely target the delivery of drugs to specific areas of the body using an external magnetic field .
Environmental Applications
Fe3O4 nanoparticles are used for the removal of heavy metals and organic pollutants from the environment .
Energy Storage Devices
Fe3O4 nanoparticles are also used in energy storage devices. They can improve the efficiency and capacity of these devices .
Antibacterial and Anticancer Applications
Fe3O4 nanoparticles have significant antibacterial properties. They are also used in the development of antibacterial and cancer therapies .
Magnetic Shielding and Signal Transfers
Fe3O4 nanoparticles are used in signal transfers and magnetic shielding applications. They are used in generators and switching devices .
Propriétés
IUPAC Name |
iron;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.4H2O/h;;;4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHQQBKIDMRMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Fe].[Fe].[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1309-38-2 (magnetite), 15438-31-0 (Parent), 20074-52-6 (Parent) | |
| Record name | Ferrosoferric oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron;tetrahydrate | |
CAS RN |
1317-61-9 | |
| Record name | Ferrosoferric oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of iron oxide (Fe3O4)?
A1: Iron oxide (Fe3O4), also known as magnetite, has a molecular formula of Fe3O4. Its molecular weight is 231.533 g/mol.
Q2: What spectroscopic data is relevant for characterizing iron oxide (Fe3O4) nanoparticles?
A2: Several spectroscopic techniques are used to characterize iron oxide (Fe3O4) nanoparticles:
- X-ray Diffraction (XRD): Confirms the crystalline structure and phase purity of Fe3O4 nanoparticles. [, , , , , , , , , ]
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups and bonds present in the nanoparticles and any surface modifications. [, , , , , , , , , , , , ]
- Raman Spectroscopy: Provides complementary information about the structure and bonding within the nanoparticles. [, , ]
- UV-Vis Spectroscopy: Analyzes the optical properties of the nanoparticles, including absorbance and band gap energy. [, , ]
Q3: How does the performance and application of iron oxide (Fe3O4) nanoparticles vary under different conditions?
A3: The performance of iron oxide (Fe3O4) nanoparticles can be influenced by factors like temperature, pH, and the surrounding medium. For example:
- Temperature: High temperatures can impact the stability and magnetic properties of Fe3O4 nanoparticles. [, ]
- pH: The stability and surface charge of Fe3O4 nanoparticles can be affected by pH, influencing their interactions with other molecules. []
- Medium: The dispersion and aggregation of Fe3O4 nanoparticles can be influenced by the solvent or medium they are dispersed in. [, ]
Q4: What strategies are employed to enhance the stability of iron oxide (Fe3O4) nanoparticles in various applications?
A4: Several strategies are used to improve the stability of Fe3O4 nanoparticles:
- Surface Coating: Coating the nanoparticles with polymers like polyethylene glycol (PEG), polyvinyl butyral (PVB), or chitosan can enhance their stability, biocompatibility, and prevent aggregation. [, , , , , , ]
- Ligand Exchange: Replacing the original ligands on the nanoparticle surface with more stable or functional molecules can improve stability and tailor properties. []
Q5: Do iron oxide (Fe3O4) nanoparticles exhibit catalytic activity? If so, in what applications can this be beneficial?
A5: Yes, iron oxide (Fe3O4) nanoparticles can act as catalysts in various reactions:
- Degradation of Pollutants: Fe3O4 nanoparticles can be used as catalysts for the degradation of organic pollutants, such as dyes and pharmaceuticals, in wastewater treatment. [, ]
- Biocatalysis: Fe3O4 nanoparticles can be used as supports for enzyme immobilization, enhancing enzyme stability and enabling their recovery and reuse in biocatalytic processes. []
Q6: How are iron oxide (Fe3O4) nanoparticles utilized in drug delivery and targeting?
A6: Iron oxide (Fe3O4) nanoparticles are promising for targeted drug delivery due to their magnetic properties:
- Magnetic Targeting: The magnetic properties of Fe3O4 nanoparticles allow their guidance and concentration at specific sites within the body using external magnetic fields. This enables targeted drug delivery, reducing off-target effects and improving therapeutic efficacy. [, ]
- Controlled Release: Fe3O4 nanoparticles can be functionalized to release encapsulated drugs in response to specific stimuli, such as changes in pH or temperature, at the target site. []
Q7: What are the known toxicological effects of iron oxide (Fe3O4) nanoparticles, and how can potential risks be minimized?
A7: While generally considered biocompatible, iron oxide (Fe3O4) nanoparticles can exhibit some toxicity depending on factors such as size, concentration, and surface modifications:
- Cytotoxicity: High concentrations of Fe3O4 nanoparticles can induce cytotoxicity in some cell types, potentially due to oxidative stress. []
- Surface Functionalization: Coating Fe3O4 nanoparticles with biocompatible materials can reduce their cytotoxicity and enhance biodegradability. [, , ]
Q8: What are the potential environmental impacts of iron oxide (Fe3O4) nanoparticles, and what strategies can mitigate any negative effects?
A8: The increasing use of iron oxide (Fe3O4) nanoparticles raises concerns about their potential release and impact on the environment:
- Ecotoxicity: Fe3O4 nanoparticles can potentially interact with aquatic organisms, leading to adverse effects on their growth and survival. []
Q9: Are there alternative materials with similar properties to iron oxide (Fe3O4) nanoparticles that might be considered for specific applications?
A9: Yes, depending on the specific application, several alternatives to iron oxide (Fe3O4) nanoparticles exist:
- Other Magnetic Nanoparticles: Cobalt oxide (Co3O4) nanoparticles also exhibit magnetic properties and have been explored for applications in biosensing and drug delivery. []
- Titanium Dioxide (TiO2) Nanoparticles: TiO2 nanoparticles are known for their photocatalytic activity and have been investigated for applications in water purification and solar energy conversion. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



